Glycofurol

Beschreibung

The exact mass of the compound 2-[(Tetrahydrofurfuryl)oxy]ethanol is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

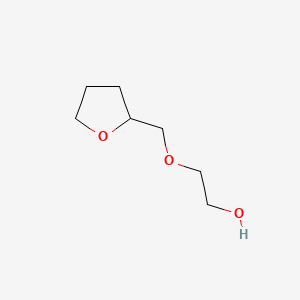

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(oxolan-2-ylmethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPDSKVQLSDPLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31692-85-0 | |

| Record name | Tetrahydrofurfuryl polyethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40923709 | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5831-59-4, 121182-07-8, 31692-85-0 | |

| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Evolution of Ether Alcohol Synthesis Methodologies

The synthesis of ether-alcohols like 2-[(Tetrahydrofurfuryl)oxy]ethanol is rooted in foundational organic reactions that have evolved significantly over time. The primary methods for creating the ether linkage are the acid-catalyzed dehydration of alcohols and the Williamson ether synthesis, both of which have a rich history.

The formation of an ether from alcohol was first noted as early as 1275, when the action of sulfuric acid on ethanol (B145695) was described. yale.edu However, it was not until the 19th century that the process was better understood. Early work by chemists like Fourcroy, Saussure, and Gay-Lussac confirmed that ether formation involved the removal of water from ethanol. yale.edu This acid-catalyzed dehydration is particularly effective for producing simple, symmetrical ethers and is still used industrially for chemicals like diethyl ether. masterorganicchemistry.com The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an SN2 reaction. masterorganicchemistry.com

The landmark development in ether synthesis came in 1850 with Alexander Williamson. wikipedia.orgbyjus.com His method, now known as the Williamson ether synthesis, involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com This SN2 reaction proved the structure of ethers and remains one of the most versatile and widely used methods for preparing both symmetrical and unsymmetrical ethers in laboratory and industrial settings. wikipedia.orgbritannica.com The synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol can be conceptualized through this classic method, by reacting the sodium salt of tetrahydrofurfuryl alcohol (the alkoxide) with a suitable ethylene-based halide.

A more direct and industrially significant method for producing ether-alcohols is ethoxylation. This process, developed in the 1930s, involves the direct addition of ethylene (B1197577) oxide to an alcohol substrate, typically in the presence of a catalyst like potassium hydroxide (B78521) (KOH). wikipedia.org The reaction is exothermic and can be challenging to control, often resulting in a distribution of products with varying lengths of the ethoxy chain. wikipedia.org For the synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol, this would involve the reaction of tetrahydrofurfuryl alcohol with one equivalent of ethylene oxide. phexcom.com Modern advancements focus on developing sophisticated catalysts to produce "narrow-range ethoxylates," which offer better control over the product distribution. acs.org

| Synthesis Method | Description | Historical Significance |

| Acid-Catalyzed Dehydration | Two alcohol molecules react in the presence of a strong acid to form a symmetrical ether and water. masterorganicchemistry.com | Early method for ether production, established the concept of dehydration. yale.edu |

| Williamson Ether Synthesis | An alkoxide reacts with a primary alkyl halide via an SN2 mechanism to form an ether. wikipedia.org | Developed in 1850, it clarified the structure of ethers and is highly versatile for unsymmetrical ethers. byjus.combritannica.com |

| Ethoxylation | Direct addition of ethylene oxide to an alcohol to form an alcohol ethoxylate. wikipedia.org | An industrially important process developed in the 1930s for producing surfactants and other ether-alcohols. wikipedia.org |

Interdisciplinary Relevance in Advanced Chemical Science and Engineering

The bifunctional nature of 2-[(Tetrahydrofurfuryl)oxy]ethanol, combined with its derivation from a renewable feedstock precursor, tetrahydrofurfuryl alcohol (THFA), underpins its relevance across multiple scientific disciplines. wikipedia.orgchemicalland21.com THFA itself is produced by the hydrogenation of furfural (B47365), a platform chemical obtained from lignocellulosic biomass like corncobs and oat husks. wikipedia.orgchemicalland21.com This positions 2-[(Tetrahydrofurfuryl)oxy]ethanol as a sustainable or "green" solvent alternative. researchgate.netresearchgate.net

In Pharmaceutical Sciences and Drug Delivery, the compound is more commonly known by the name Glycofurol. phexcom.com It is utilized as a solvent and penetration enhancer in pharmaceutical formulations. phexcom.com Its ability to dissolve poorly water-soluble drugs makes it valuable for creating injectable (intravenous or intramuscular) solutions. Furthermore, its properties are leveraged in topical and intranasal delivery systems to improve the transport of active pharmaceutical ingredients across biological membranes. nih.gov Studies have shown that this compound-based gels can be a promising vehicle for the topical application of non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen, enhancing their permeation through the skin. nih.gov

In Materials Science and Polymer Chemistry, ether-alcohols find application as reactive diluents, solvents, and plasticizers. THFA, the precursor, is used in epoxy resin formulations and as a component in the synthesis of polymers like 1,5-pentanediol (B104693). wikipedia.orgworldscientific.com By extension, 2-[(Tetrahydrofurfuryl)oxy]ethanol is used as a solvent and coalescing agent in coatings, where it facilitates the formation of a uniform and durable film. guidechem.com In adhesives, it can act as a reactive diluent, improving the flow and wetting properties of the formulation to ensure better bonding. guidechem.com Its potential as a biomass-derived building block is an active area of interest for creating more sustainable polymers and resins. taylorandfrancis.com

In Green Chemistry and Sustainable Technology, the focus is on replacing petroleum-derived solvents with environmentally benign alternatives. researchgate.net Solvents derived from biomass are a key area of this research. osti.govrsc.org 2-[(Tetrahydrofurfuryl)oxy]ethanol fits this profile, serving as a potential green solvent for various chemical reactions and formulations, including cleaning products and personal care items where it can function as a humectant. researchgate.netguidechem.com Its miscibility with water and solubility in various organic solvents make it a versatile medium. guidechem.com The exploration of biomass-derived ethers as solvents has shown them to be as effective, and sometimes superior, to traditional organic solvents in certain carboxylation and cross-coupling reactions. rsc.orgnih.gov

| Field | Application of 2-[(Tetrahydrofurfuryl)oxy]ethanol |

| Pharmaceuticals | Solvent for poorly soluble drugs (as this compound), penetration enhancer for topical and injectable formulations. phexcom.comnih.gov |

| Materials Science | Coalescing agent in coatings, reactive diluent in adhesives. guidechem.com |

| Polymer Chemistry | Potential monomer or plasticizer derived from a renewable precursor (THFA). wikipedia.orgworldscientific.com |

| Green Chemistry | A biomass-derived, biodegradable solvent for use in cleaning products, personal care, and chemical synthesis. researchgate.netguidechem.com |

Current Research Frontiers and Unaddressed Challenges in Compound Investigation

Catalytic Strategies for Targeted Synthesis

Catalysis is central to the modern synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol and its precursors. Both heterogeneous and homogeneous catalytic systems are employed to achieve high yields and selectivity, targeting specific steps in the reaction pathway, such as the hydrogenation of furfural (B47365) and subsequent etherification reactions.

Heterogeneous Catalysis in Biomass-Derived Furfural Hydrogenation Pathways

The journey from biomass-derived furfural to 2-[(Tetrahydrofurfuryl)oxy]ethanol often begins with the hydrogenation of furfural to produce key intermediates like furfuryl alcohol and tetrahydrofurfuryl alcohol (THFA). figshare.comacs.orgnih.gov Heterogeneous catalysts are widely favored for these transformations due to their ease of separation and potential for reuse. The choice of metal, support, and catalyst design profoundly influences the reaction's outcome. nih.gov

Noble metals, particularly palladium (Pd) and platinum (Pt), are highly effective for furfural hydrogenation. nih.govrsc.org

Palladium (Pd): Palladium-based catalysts are known to facilitate ring hydrogenation, leading to the production of tetrahydrofurfuryl alcohol. tsri.or.th The selectivity of Pd catalysts can be influenced by the support material and particle size. For instance, high dispersion of Pd and acidic supports tend to favor the hydrogenation of the furan (B31954) ring. mdpi.com Studies have shown that Pd supported on materials like titania (TiO2) and alumina (B75360) (Al2O3) can achieve high furfural conversion. mdpi.comrsc.org A hydroxyapatite-supported Pd catalyst (Pd-HAP) has demonstrated exceptional performance, achieving 100% furfural conversion and 100% yield to THFA under mild conditions (40 °C, 1 MPa H2). acs.org The combination of Pd/Al2O3 and Ru/ZrO2 has also been shown to effectively produce THFA at 30°C and 0.5 MPa H2. acs.org

Platinum (Pt): Platinum catalysts, in contrast to palladium, are often more selective towards the hydrogenation of the C=O bond, primarily yielding furfuryl alcohol. tsri.or.th However, reaction conditions and catalyst design can steer the selectivity. For example, Pt supported on γ-Al2O3 has been used in the production of 1,2-pentanediol (B41858) from furfural. rsc.org The chemistry of furfural over Pt is noted to be different from that over Pd, with weaker adsorption on Pt leading to a simpler product distribution. nih.govnih.govaston.ac.ukacs.org The addition of Pt to Pd catalysts has been shown to enhance performance, achieving a 95% yield of tetrahydrofurfuryl alcohol due to an electronic promotional effect. rsc.org

Due to the high cost of noble metals, significant research has focused on developing catalysts from more abundant and less expensive non-noble metals like nickel (Ni) and copper (Cu). figshare.comacs.orgacs.org

Nickel (Ni): Nickel-based catalysts are recognized for their excellent hydrogenation capabilities. acs.org They have been successfully used for the selective hydrogenation of furfural. nih.govacs.org For instance, nickel carbide nanoparticles supported on alumina have shown high efficiency in converting furfural to tetrahydrofuran-based compounds under mild conditions. miragenews.com The selectivity of Ni catalysts can be controlled by factors such as the calcination temperature of the catalyst precursor. nih.govacs.org Ni-based catalysts derived from metal-organic frameworks (MOFs) have demonstrated the ability to control selectivity towards either furfuryl alcohol or tetrahydrofurfuryl alcohol by tuning the pyrolysis temperature. nih.govacs.org Bimetallic catalysts, such as Ni-Pt, have also been developed for the conversion of furfural to valuable products like cyclopentanone. acs.org

Copper-Zinc Oxide (Cu-ZnO): Copper-based catalysts were among the first used for furfural hydrogenation. acs.org Copper chromite was a conventional choice but is now being replaced due to the toxicity of chromium. tsri.or.th Modern Cr-free copper catalysts, often in combination with other metals like zinc, are being developed. Cu/ZnO-based catalysts are effective for reactions like methanol (B129727) synthesis from syngas, which shares some principles with hydrogenation processes. uwa.edu.auresearchgate.netaip.orgcardiff.ac.uk The addition of promoters like ZrO2 can enhance the activity and stability of Cu/ZnO catalysts by inhibiting metal aggregation and oxidation. uwa.edu.au

Support Effects: The choice of support can significantly influence the dispersion of metal nanoparticles, the catalyst's stability, and the reaction pathway. mdpi.comrsc.org For example, in Pd-catalyzed furfural hydrogenation, acidic supports like alumina (Al2O3) and titania (TiO2) can promote the hydrogenation of the furan ring to yield tetrahydrofurfuryl alcohol. mdpi.comrsc.org The interaction between the metal and the support can lead to unique electronic properties that enhance catalytic activity, as seen with hydroxyapatite-supported palladium (Pd-HAP). acs.org

Catalyst Design: Rational catalyst design aims to create highly active and selective catalysts. This includes controlling the size and distribution of metal nanoparticles, as smaller particles often lead to higher activity. researchgate.net For instance, a physical mixture of Pd/Al2O3 and Ru/ZrO2 catalysts has been shown to achieve a high yield of THFA through a two-step process. acs.org The use of structured supports like activated carbon monoliths can offer advantages in continuous flow processes, providing high mass transfer rates and stability. nih.gov Furthermore, encapsulating metal nanoparticles within a core-shell structure can create synergistic effects, where one component facilitates hydrogen dissociation and the other activates the substrate. acs.org

Homogeneous Catalysis in Etherification Processes (e.g., Michael-type additions)

While heterogeneous catalysis dominates the hydrogenation steps, homogeneous catalysis can be particularly effective for the subsequent etherification to form the final 2-[(Tetrahydrofurfuryl)oxy]ethanol product. One relevant pathway is the Michael-type addition of an alcohol (like ethylene (B1197577) glycol) to an activated alkene, although direct etherification of tetrahydrofurfuryl alcohol with ethylene glycol is a more common conceptual route.

Ruthenium(II) and Nickel(II) complexes with phosphorus-nitrogen ligands have been studied as homogeneous catalysts for the hydrogenation of furfural. uchile.cl Specifically for etherification, acid or base catalysis is typical. In the context of related furan derivatives, one proposed pathway for the formation of THFA from furfural in the presence of 2-propanol involves an etherification step to form 2-(isopropoxymethyl)furan as an intermediate, which is then converted to THFA. acs.org This highlights the potential for integrated hydrogenation and etherification steps.

Green Chemistry Principles in Synthetic Route Development

The synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. acs.orgresearchgate.net

A primary aspect is the use of renewable feedstocks. rsc.org Furfural, derived from non-edible lignocellulosic biomass, is a prime example of a sustainable starting material. rsc.orgresearchgate.netresearchgate.net This moves the chemical industry away from its reliance on finite fossil fuels. rsc.orgrsc.org

The choice of solvent is another critical factor in green synthesis. pw.edu.pl Traditional volatile organic compounds are being replaced by greener alternatives. Water is an excellent green solvent for many reactions, and its use in the hydrogenation of furfural has been demonstrated with catalysts like Pd/UiO-66. researchgate.net Other green solvents being explored for biomass processing include ionic liquids, deep eutectic solvents, and bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL). researchgate.netncsu.edufrontiersin.org Supercritical fluids, such as supercritical CO2, also offer a non-toxic and recyclable solvent option. pw.edu.pl

Solvent-Free Reaction Systems and Sustainable Reaction Media

The synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol and related ethers is increasingly moving towards sustainable practices, with a significant focus on solvent-free reaction systems. Traditional synthesis methods often rely on volatile organic solvents, which pose environmental and health risks. Modern approaches aim to minimize or eliminate these solvents. One strategy involves using one of the reactants, such as an alcohol, as the solvent, which is particularly effective in reactions like the Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com Another green chemistry approach is the use of microwave irradiation, which can accelerate reaction rates and improve yields, sometimes in the absence of a traditional solvent. numberanalytics.comdiva-portal.org

Integrated processes that combine multiple reaction steps into a single pot are also being explored to create more sustainable pathways. For instance, a strategy for producing tetrahydrofuran (B95107) (THF) derivatives involves combining aldol (B89426) condensation and hydrogenation-cyclization reactions, which can be designed as a one-pot process, potentially in the absence of organic solvents. rsc.org The use of ionic liquids as a reaction medium is another alternative to conventional solvents, offering benefits such as low volatility and thermal stability, and in some cases, leading to products without byproducts. organic-chemistry.org For specific applications, supercritical fluids like carbon dioxide (scCO2) are being investigated as replacement solvents, further reducing the reliance on hazardous organic compounds. mdpi.com

Atom Economy and Process Intensification Strategies

Atom economy, a concept developed to measure the efficiency of a chemical reaction in incorporating material from the reactants into the final product, is a central pillar of green chemistry. primescholars.comnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently more sustainable as they generate minimal waste. primescholars.comnih.gov In contrast, substitution and elimination reactions often have poor atom economy due to the formation of stoichiometric byproducts. primescholars.comnih.gov

The choice of catalyst and reaction type significantly impacts atom economy. For instance, the Dess-Martin oxidation of an alcohol, a common transformation, is noted for its poor atom economy, as a reagent with a high molecular weight is used to remove just two hydrogen atoms. nih.gov Therefore, developing catalytic systems that facilitate redox-neutral transformations is a key goal in achieving more sustainable synthetic processes. nih.gov

Catalyst Reusability and Lifecycle Considerations in Synthesis

The development of reusable catalysts is a critical aspect of sustainable chemical synthesis, directly impacting the economic viability and environmental footprint of processes like the production of 2-[(Tetrahydrofurfuryl)oxy]ethanol. Heterogeneous catalysts are often favored due to their ease of separation from the reaction mixture, which allows for their recovery and reuse over multiple cycles. researchgate.net For example, supported palladium catalysts have been investigated for the synthesis of furfuryl ethers, with studies showing that catalyst activity can be maintained over several runs, although a slight decrease in performance may be observed. mdpi.com

The stability and lifecycle of a catalyst are crucial considerations. A robust catalyst should maintain its activity and selectivity over numerous cycles without significant leaching of the active metal or degradation of the support material. researchgate.net Research into the synthesis of 2-methyltetrahydrofuran has demonstrated the use of reusable Ni-Co catalysts. dntb.gov.ua Similarly, in the production of furfural, a precursor to many furan derivatives, catalysts have been shown to be reusable for multiple cycles, maintaining high product yields. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of 2-[(Tetrahydrofurfuryl)oxy]ethanol and related compounds. Key parameters that are frequently adjusted include temperature, pressure, reaction time, catalyst loading, and reactant concentrations. nahje.comscispace.com Statistical methods like Response Surface Methodology (RSM) are often employed to systematically study the combined effects of these variables and identify the optimal conditions for a given reaction. scispace.comresearchgate.net

For instance, in the production of biofuels like ethanol (B145695), optimization of temperature, pH, and initial sugar concentration has been shown to significantly increase the product yield. nahje.comscispace.com Similarly, in the synthesis of C4 olefins from ethanol, a hybrid model combining machine learning with a sparrow search algorithm was used to determine the optimal reaction conditions, leading to a substantial increase in yield compared to manual experiments. aimspress.com

Temperature and Pressure Influence on Selectivity and Conversion

Temperature and pressure are fundamental parameters that exert a significant influence on the conversion of reactants and the selectivity towards the desired product in the synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol. In many chemical reactions, increasing the temperature can enhance the reaction rate; however, it may also lead to undesirable side reactions, thereby decreasing selectivity. numberanalytics.com For example, in the acid-catalyzed dehydration of primary alcohols to form symmetrical ethers, the reaction temperature determines the product outcome. At lower temperatures (around 110-130 °C), an SN2 reaction leads to the ether, while at higher temperatures (above 150 °C), an E2 elimination reaction becomes dominant. libretexts.org

Pressure also plays a critical role, particularly in gas-phase reactions or reactions involving gaseous reactants like hydrogen. In the hydrogenation of furfuryl alcohol to tetrahydrofurfuryl alcohol, the hydrogen pressure is a key variable that is optimized to achieve high conversion and selectivity. researchgate.net Similarly, in the production of 2-methyltetrahydrofuran, reaction conditions, including pressure and temperature, are systematically optimized to enhance the yield of the desired ethoxylation product. dntb.gov.ua The interplay between temperature and pressure is complex and must be carefully controlled to steer the reaction towards the intended product while minimizing the formation of byproducts.

Role of Co-solvents in Reaction Efficiency

In many synthetic reactions, the immiscibility of reactants can limit the reaction rate. Co-solvents are often introduced to create a single-phase system, thereby overcoming mass transfer limitations and enhancing reaction efficiency. nih.gov The choice of a co-solvent is critical and depends on its ability to dissolve both polar and non-polar reactants without interfering with the catalyst or the reaction itself. nih.gov

In the context of etherification reactions, alcohols themselves can sometimes act as both a reactant and a solvent. libretexts.orgmasterorganicchemistry.com However, in other systems, a dedicated co-solvent is necessary. For example, in the production of biodiesel through transesterification, co-solvents like tetrahydrofuran (THF) and acetone (B3395972) have been found to be effective for alkaline methanolysis systems. nih.gov The addition of a co-solvent can lead to a significant increase in the reaction rate, allowing for a reduction in reaction temperature and time. nih.gov

The effectiveness of a co-solvent can be related to its physicochemical properties, such as its dielectric constant and its ability to form hydrogen bonds. nih.gov For instance, in hydrofluoroalkane (HFA) propellants, ethanol is used as a co-solvent to enhance the solubility of excipients, with its effectiveness varying depending on the chemical nature of the excipient. researchgate.net In the hydrogenation of furfuryl alcohol, alcohols like 2-propanol and methanol are considered beneficial solvents due to the high solubility of hydrogen in them. researchgate.net

Synthetic Pathways to Structurally Related Tetrahydrofuran Derivatives

A variety of synthetic methodologies exist for the preparation of tetrahydrofuran derivatives, which are structurally related to 2-[(Tetrahydrofurfuryl)oxy]ethanol. These methods often involve the formation of the core tetrahydrofuran ring through cyclization reactions.

One common approach is the acid-catalyzed intramolecular cyclization of diols. For example, 1,4- and 1,5-diols can be treated with cerium ammonium (B1175870) nitrate (B79036) to yield tetrahydrofuran and tetrahydropyran (B127337) derivatives, respectively. organic-chemistry.org Another powerful method is the Williamson ether synthesis, which can be applied intramolecularly to form cyclic ethers. masterorganicchemistry.com

Radical reactions also provide a versatile route to tetrahydrofuran derivatives. Diastereoselectivity in these radical cyclizations can be controlled through the use of Lewis acids. diva-portal.org Microwaves have also been shown to induce group-transfer cyclization of certain organochalcogen compounds to produce tetrahydrofurans in high yields and short reaction times. diva-portal.org

Other notable methods include:

The reaction of the dianion of acetoacetic ester with epibromohydrin (B142927) derivatives, where the use of an additive like LiClO4 can selectively favor the formation of the tetrahydrofuran derivative. nih.gov

Palladium-catalyzed hydroalkoxylation of γ-hydroxy olefins. organic-chemistry.org

Reductive cyclization of O-tethered 1,6-enynes using an iron-based catalyst system. organic-chemistry.org

A three-step strategy starting from 2,5-dimethylfuran, involving ring-opening, aldol condensation, and subsequent hydrogenation–cyclization to yield functionalized tetrahydrofuran derivatives. rsc.org

These diverse synthetic pathways allow for the construction of a wide range of substituted tetrahydrofurans, which are valuable intermediates in organic synthesis. organic-chemistry.org

Interactive Data Table: Catalyst Performance in Etherification and Related Reactions

Click to view interactive data

Ring-Opening Reactions of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring in 2-[(tetrahydrofurfuryl)oxy]ethanol is a key site of chemical reactivity. Its ring-opening can lead to the formation of valuable linear diols, a transformation of significant interest in the production of polymers and other fine chemicals from biomass-derived feedstocks. aiche.orgresearchgate.net The cleavage of the C-O bond within the saturated furan ring is typically achieved through hydrogenolysis, a process that is highly dependent on the catalytic system employed. aiche.org

Mechanistic Studies of Hydrogenolysis Pathways

The hydrogenolysis of the tetrahydrofuran moiety, particularly in the related compound tetrahydrofurfuryl alcohol (THFA), has been the subject of detailed mechanistic studies. aiche.orgacs.orgfigshare.com These studies provide critical insights into the likely pathways for the ring-opening of 2-[(tetrahydrofurfuryl)oxy]ethanol. The process is generally understood to proceed via an oxocarbenium ion-like transition state. aiche.orgfigshare.com This intermediate can be stabilized by various catalytic surfaces, influencing the selectivity of the ring-opening reaction.

Theoretical studies using Density Functional Theory (DFT) have shown that the presence of an oxophilic metal, in conjunction with a noble metal catalyst, can promote the selective cleavage of the C-O bond. aiche.orgfigshare.com For instance, the interaction between the furan ring and the catalyst surface can be modified by the presence of additives, which in turn directs the reaction towards the desired ring-opened product. researchgate.net It has been proposed that full saturation of the furan ring is not a prerequisite for hydrogenolysis; in fact, selective partial saturation may enhance the reaction kinetics. acs.org The reaction can proceed through different pathways, leading to either 1,2-pentanediol or 1,5-pentanediol (B104693) in the case of THFA, depending on which C-O bond is cleaved. researchgate.net

Catalytic Systems for Selective Ring Opening

A variety of catalytic systems have been investigated for the selective ring-opening of THFA, which are directly relevant to 2-[(tetrahydrofurfuryl)oxy]ethanol. Bifunctional catalysts, which possess both metal and acidic sites, have shown particular promise. aiche.org The combination of a noble metal, such as platinum (Pt) or iridium (Ir), with a metal oxide like tungsten oxide (WOx) or molybdenum trioxide (MoO3), can achieve high selectivity towards the desired diol products. aiche.orgfigshare.comresearchgate.net

For example, a WOx/Pt catalyst has been shown to selectively cleave the C-O bond in the furan ring to produce 1,5-pentanediol from THFA. aiche.orgfigshare.com The WOx component is believed to stabilize the oxocarbenium ion-like transition state through hydrogen bonding, while the Pt sites facilitate the hydrogenation steps. aiche.orgfigshare.com Similarly, vanadium-modified iridium catalysts (Ir-VOx/SiO2) have demonstrated high efficiency in the hydrogenolysis of THFA to 1,5-pentanediol. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution. researchgate.net

| Catalyst System | Substrate | Major Product | Selectivity | Reference |

| WOx/Pt/SiO2 | Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | 65% | figshare.com |

| Ir-VOx/SiO2 | Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | High | researchgate.net |

| Rh/MoO3 | Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | up to 80% | researchgate.net |

| Pt/MgAl2O4/WO3/γ-Al2O3 | Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | 88.4% | researchgate.net |

Oxidative Transformations and Chemical Degradation Pathways

The ether linkage and the primary alcohol group in 2-[(tetrahydrofurfuryl)oxy]ethanol make it susceptible to oxidative transformations and degradation. While specific studies on this compound are limited, the degradation pathways of similar glycol ethers provide a strong indication of its likely behavior. researchgate.netnih.govnih.gov

Oxidation is expected to initiate at the primary hydroxyl group, leading to the formation of an aldehyde and subsequently a carboxylic acid. researchgate.net In the case of 2-[(tetrahydrofurfuryl)oxy]ethanol, this would result in the formation of 2-[(tetrahydrofurfuryl)oxy]acetaldehyde and then 2-[(tetrahydrofurfuryl)oxy]acetic acid. Further degradation could involve the cleavage of the ether bond. researchgate.net The degradation of glycol ethers can be facilitated by both biotic and abiotic processes. nih.gov For instance, certain microorganisms are capable of metabolizing glycol ethers, often through an initial oxidation of the alcohol group. nih.gov Abiotic degradation can be achieved using strong oxidizing agents like hydrogen peroxide. nih.gov It is important to note that the oxidation of ethers can sometimes lead to the formation of hydroperoxides, which can be unstable. youtube.com

Hydrolytic Stability and Acid/Base Catalyzed Reactions

The ether linkage in 2-[(tetrahydrofurfuryl)oxy]ethanol imparts a degree of hydrolytic stability under neutral conditions. However, in the presence of strong acids or bases, the ether bond can be cleaved. doubtnut.comvedantu.commasterorganicchemistry.comstackexchange.com

Acid-catalyzed hydrolysis typically involves the protonation of the ether oxygen, which makes the adjacent carbon atom more susceptible to nucleophilic attack by water. masterorganicchemistry.comstackexchange.comyoutube.com This process would lead to the formation of tetrahydrofurfuryl alcohol and ethylene glycol. The reaction is generally considered to be an equilibrium process, and the use of a large excess of water can drive the reaction towards the hydrolysis products. stackexchange.com The mechanism can proceed via either an SN1 or SN2 pathway, depending on the structure of the ether. stackexchange.com Given the primary nature of the ethoxy group, an SN2 mechanism is plausible for the cleavage of the ether bond in 2-[(tetrahydrofurfuryl)oxy]ethanol. masterorganicchemistry.com

Base-catalyzed hydrolysis of ethers is generally more difficult because the leaving group would be an alkoxide, which is a poor leaving group. masterorganicchemistry.com

Functional Group Interconversions and Esterification Reactions

The primary hydroxyl group in 2-[(tetrahydrofurfuryl)oxy]ethanol is a versatile site for functional group interconversions, with esterification being a prominent reaction. sigmaaldrich.cn The reaction of the alcohol with a carboxylic acid, acid anhydride, or acyl chloride in the presence of a suitable catalyst yields the corresponding ester. libretexts.orgorganic-chemistry.org

The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method for producing esters. libretexts.orgmasterorganicchemistry.comnagwa.com This is a reversible reaction, and to achieve high yields of the ester, the equilibrium is often shifted by removing water or using an excess of one of the reactants. libretexts.orgmasterorganicchemistry.com Alternatively, acid anhydrides can be used for esterification, which is typically a slower reaction than with acyl chlorides but avoids the formation of corrosive hydrogen chloride gas. libretexts.org A variety of catalysts, including solid acid catalysts like graphene oxide and porous phenolsulfonic acid-formaldehyde resins, have been developed for efficient and environmentally friendly esterification reactions. organic-chemistry.org

Polymerization Precursor Chemistry and Oligomerization Studies

The bifunctional nature of 2-[(tetrahydrofurfuryl)oxy]ethanol, particularly after potential ring-opening to a diol, makes it a candidate as a monomer for the synthesis of polyesters and polyurethanes. rug.nlacs.orgacs.org Furan-based diols and oligomers are of increasing interest for the production of bio-based polymers with unique properties, such as enhanced thermal stability and flame retardancy. rug.nlacs.org

While direct polymerization studies of 2-[(tetrahydrofurfuryl)oxy]ethanol are not widely reported, research on furan-based oligomer diols provides a strong precedent for its potential application. rug.nlacs.org For instance, furan-based oligomer diols have been synthesized via enzymatic polymerization and have been identified as potential building blocks for polycondensates like polyurethanes and polyesters. rug.nlacs.org The hydroxyl group of 2-[(tetrahydrofurfuryl)oxy]ethanol could react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters. acs.org The presence of the tetrahydrofuran ring could also offer possibilities for post-polymerization modification through ring-opening, leading to cross-linked materials. acs.org

Synthesis of Polyether-based Materials

The synthesis of polyether-based materials from 2-[(Tetrahydrofurfuryl)oxy]ethanol can be conceptualized through mechanisms analogous to those used for other cyclic ethers and diols. The presence of the hydroxyl group allows it to act as an initiator or a chain-terminating agent, while the tetrahydrofuran ring, although relatively stable, can potentially participate in ring-opening polymerization under specific catalytic conditions.

A primary route to forming polyethers is through cationic ring-opening polymerization (CROP) of cyclic ethers like tetrahydrofuran (THF). In a hypothetical scenario involving 2-[(Tetrahydrofurfuryl)oxy]ethanol, the compound could serve multiple roles. The hydroxyl group can initiate the polymerization of other cyclic ether monomers, such as ethylene oxide or propylene (B89431) oxide, in the presence of a suitable catalyst like a strong acid (e.g., triflic acid) or a Lewis acid (e.g., boron trifluoride etherate). lew.roresearchgate.net This initiation step would covalently bond the 2-[(Tetrahydrofurfuryl)oxy]ethanol moiety to the beginning of the growing polyether chain.

For instance, the copolymerization of THF with ethylene oxide is a known process for producing polyether glycols. lew.rogoogle.com By extension, 2-[(Tetrahydrofurfuryl)oxy]ethanol could be used as a comonomer or an initiator in similar systems to modify the properties of the resulting polyether. The incorporation of the bulky and somewhat polar tetrahydrofurfuryl group could influence the solubility, thermal properties, and mechanical characteristics of the final polymer.

The general mechanism for CROP of a cyclic ether like THF initiated by an alcohol (R-OH), which in this case would be 2-[(Tetrahydrofurfuryl)oxy]ethanol, in the presence of an acid catalyst (H⁺) can be outlined as follows:

Protonation of the monomer: The oxygen atom of the cyclic ether monomer is protonated by the acid catalyst.

Initiation: The hydroxyl group of 2-[(Tetrahydrofurfuryl)oxy]ethanol acts as a nucleophile, attacking the protonated monomer and opening the ring. This forms a new oxonium ion at the end of the initiated chain.

Propagation: The active oxonium ion at the end of the growing polymer chain is attacked by another monomer molecule, leading to chain growth.

Termination/Chain Transfer: The polymerization can be terminated by various species, or the active center can be transferred to another molecule, including the solvent or another alcohol molecule.

The table below summarizes potential polyether synthesis strategies involving 2-[(Tetrahydrofurfuryl)oxy]ethanol based on established polymerization principles.

| Polymerization Strategy | Role of 2-[(Tetrahydrofurfuryl)oxy]ethanol | Potential Comonomers | Catalyst Type | Expected Polymer Architecture |

| Cationic Ring-Opening Polymerization (CROP) | Initiator | Ethylene Oxide, Propylene Oxide, Tetrahydrofuran | Strong Protic or Lewis Acids | Linear or branched polyether with a terminal tetrahydrofurfuryl group |

| Anionic Ring-Opening Polymerization | Initiator (after deprotonation) | Ethylene Oxide, Propylene Oxide | Strong Base (e.g., n-BuLi) | Linear polyether with a terminal tetrahydrofurfuryl group |

| Copolymerization | Comonomer with a diol | Dicarboxylic acids (for polyether-esters) | Esterification catalysts | Alternating copolymer |

Novel Monomer Development and Co-polymerization Approaches

The structure of 2-[(Tetrahydrofurfuryl)oxy]ethanol is amenable to chemical modification to generate novel monomers for use in various polymerization techniques. These derivatization strategies can introduce new functionalities, enabling its incorporation into a wider range of polymer backbones and architectures.

One straightforward approach is the esterification of the primary hydroxyl group with a polymerizable acid or acid chloride, such as acrylic acid, methacrylic acid, or acryloyl chloride. This reaction would yield a (meth)acrylate monomer bearing the tetrahydrofurfuryl oxy-ethoxy side chain. Such monomers could then undergo free-radical polymerization or controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) to produce polymers with pendant tetrahydrofurfuryl groups. These side chains would be expected to impact the polymer's glass transition temperature, hydrophilicity, and potential for post-polymerization modification.

Another strategy involves reacting the hydroxyl group with a diisocyanate in a 1:1 molar ratio to create a urethane-based monomer with a terminal isocyanate group. This new monomer could then be used in step-growth polymerization with diols or diamines to form polyurethanes or poly(urethane-urea)s. The incorporation of the flexible ether linkages and the bulky tetrahydrofurfuryl group could impart unique mechanical and thermal properties to the resulting polyurethane.

Furthermore, the hydroxyl group can be chemically transformed into other functional groups to create different classes of monomers. For example, oxidation of the primary alcohol could yield an aldehyde or a carboxylic acid, which could then participate in condensation polymerizations.

The table below outlines several potential derivatization routes for 2-[(Tetrahydrofurfuryl)oxy]ethanol to produce novel monomers and their subsequent polymerization approaches.

| Derivatization Reaction | Reagent | Resulting Monomer Type | Polymerization Method | Potential Polymer Type |

| Esterification | Acrylic Acid / Acryloyl Chloride | Acrylate | Radical Polymerization (e.g., ATRP, RAFT) | Polyacrylate with pendant tetrahydrofurfuryl groups |

| Esterification | Methacrylic Acid / Methacryloyl Chloride | Methacrylate | Radical Polymerization (e.g., ATRP, RAFT) | Polymethacrylate with pendant tetrahydrofurfuryl groups |

| Urethane Formation | Diisocyanate (e.g., MDI, TDI) | Isocyanate-terminated Urethane | Step-Growth Polymerization | Polyurethane, Poly(urethane-urea) |

| Etherification | Epichlorohydrin | Glycidyl Ether | Ring-Opening Polymerization | Poly(glycidyl ether) |

These approaches highlight the versatility of 2-[(Tetrahydrofurfuryl)oxy]ethanol as a building block in polymer chemistry. By leveraging the reactivity of its hydroxyl and ether functionalities, it can be incorporated into a diverse range of polymeric materials or serve as a scaffold for the synthesis of novel monomers, thereby enabling the development of polymers with tailored properties.

Theoretical and Computational Investigations of 2 Tetrahydrofurfuryl Oxy Ethanol

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are powerful tools for investigating the electronic structure, geometry, and energetic properties of molecules from first principles.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

For many organic molecules, Density Functional Theory (DFT) has become a standard method for obtaining accurate predictions of molecular geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions. A typical DFT study on 2-[(Tetrahydrofurfuryl)oxy]ethanol would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. This would provide precise bond lengths, bond angles, and dihedral angles. However, no such specific DFT calculations have been published for this compound.

General knowledge from DFT studies on similar ether-alcohols suggests that the molecular geometry would be heavily influenced by the orientation of the tetrahydrofurfuryl ring relative to the ethoxyethanol side chain. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), would also be of interest, as they provide insights into the molecule's reactivity. Without specific studies, data for these properties remains speculative.

Ab Initio Methods in Conformer Analysis

Ab initio methods, which are based on the fundamental principles of quantum mechanics without the use of empirical parameters, are often employed for high-accuracy conformational analysis. For a flexible molecule like 2-[(Tetrahydrofurfuryl)oxy]ethanol, multiple low-energy conformers are expected to exist. Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, would be instrumental in accurately determining the relative energies of these conformers. The lack of published research in this area means that the conformational preferences and the energy barriers between different conformers of 2-[(Tetrahydrofurfuryl)oxy]ethanol are currently unknown.

Conformational Landscape Analysis

The flexibility of the ether linkage and the tetrahydrofurfuryl ring gives 2-[(Tetrahydrofurfuryl)oxy]ethanol a complex conformational landscape.

Potential Energy Surface Mapping

A comprehensive understanding of the molecule's flexibility would require mapping its potential energy surface (PES). This involves systematically changing key dihedral angles and calculating the corresponding energy to identify all stable conformers (local minima) and the transition states that connect them. Such a study would reveal the preferred shapes of the molecule and the ease with which it can change its conformation. As of now, the PES for 2-[(Tetrahydrofurfuryl)oxy]ethanol has not been mapped or reported in scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful technique for studying the behavior of molecules over time, including their movements, conformational changes, and interactions with their environment, such as a solvent. MD simulations of 2-[(Tetrahydrofurfuryl)oxy]ethanol would provide a dynamic picture of its conformational flexibility and how it interacts with solvent molecules like water. These simulations could reveal how the molecule is solvated and the extent of intermolecular hydrogen bonding with the solvent. Studies on related systems, such as ethanol-water mixtures, have provided detailed insights into hydration and diffusion phenomena, but similar specific investigations for 2-[(Tetrahydrofurfuryl)oxy]ethanol are not available. acs.orgresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

The computational investigation of reaction mechanisms involving 2-[(Tetrahydrofurfuryl)oxy]ethanol provides fundamental insights into its chemical transformations. While specific computational studies exclusively targeting this molecule are not extensively available in public literature, established principles of ether chemistry, supported by computational studies on analogous structures, allow for the elucidation of probable reaction pathways and their associated transition states.

One of the primary reactions that ethers undergo is acid-catalyzed cleavage. masterorganicchemistry.commasterorganicchemistry.com For 2-[(Tetrahydrofurfuryl)oxy]ethanol, this process would typically initiate with the protonation of the ether oxygen by a strong acid (e.g., HI, HBr), enhancing the leaving group potential of the adjacent alcohol or tetrahydrofurfuryl group. masterorganicchemistry.com Following protonation, the reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, contingent on the structure of the ether and the reaction conditions. masterorganicchemistry.comyoutube.com

Hypothetical Acid-Catalyzed Cleavage Mechanisms:

S(_N)2 Pathway: In the presence of a good nucleophile (like I⁻ or Br⁻), a bimolecular nucleophilic substitution (S(_N)2) can occur. masterorganicchemistry.com The nucleophile would attack one of the primary carbons adjacent to the ether oxygen. This would lead to the cleavage of the C-O bond and the formation of an alcohol and an alkyl halide. The transition state for this process would involve a pentacoordinate carbon atom. Given that both carbons attached to the ether oxygen are primary, the S(_N)2 pathway is a highly plausible mechanism. masterorganicchemistry.com

S(_N)1 Pathway: A unimolecular nucleophilic substitution (S(_N)1) pathway is generally favored for tertiary ethers, which can form stable carbocation intermediates. masterorganicchemistry.com For 2-[(Tetrahydrofurfuryl)oxy]ethanol, which is a primary ether, the formation of a primary carbocation is energetically unfavorable. Therefore, the S(_N)1 mechanism is considered less likely under typical conditions. masterorganicchemistry.com

Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in modeling these reaction pathways. researchgate.netnih.gov By calculating the potential energy surface, researchers can identify the minimum energy pathways for the reaction and characterize the geometries and energies of the transition states. For instance, in a hypothetical DFT study of the acid-catalyzed cleavage of 2-[(Tetrahydrofurfuryl)oxy]ethanol, one could calculate the activation energy barriers for the S(_N)1 and S(_N)2 pathways to determine the predominant mechanism.

Table 1: Hypothetical Computational Data for Acid-Catalyzed Cleavage of 2-[(Tetrahydrofurfuryl)oxy]ethanol

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (kcal/mol) | Key Structural Features of Transition State |

| S(_N)2 | [Nucleophile---C---O-H]⁺ | Lower | Pentacoordinate carbon, elongated C-O bond |

| S(_N)1 | Primary Carbocation | Higher | Planar carbocation geometry (unlikely to form) |

Note: The values in this table are hypothetical and serve to illustrate the expected outcomes from a computational study based on general principles of ether reactivity.

Structure-Reactivity Relationship Modeling in Non-Biological Systems

The structure of 2-[(Tetrahydrofurfuryl)oxy]ethanol inherently dictates its reactivity. Modeling the relationship between its structural features and chemical behavior is crucial for predicting its transformations in various non-biological systems.

The key structural components influencing the reactivity of 2-[(Tetrahydrofurfuryl)oxy]ethanol are:

The Ether Linkage (-O-): This is the most reactive site for cleavage reactions. The electron-rich oxygen atom is susceptible to protonation by acids, which initiates the cleavage process. masterorganicchemistry.com

The Hydroxymethyl Group (-CH₂OH): The presence of a terminal hydroxyl group introduces another reactive site. This group can undergo reactions typical of primary alcohols, such as oxidation or esterification. Furthermore, it can participate in intramolecular hydrogen bonding, which can influence the conformational preferences of the molecule and potentially modulate the reactivity of the ether linkage.

Quantitative Structure-Activity Relationship (QSAR) models, while not found specifically for this compound in the literature, could be developed to correlate structural descriptors with reactivity parameters. For instance, descriptors such as steric parameters (e.g., Taft's steric parameter, E(_s)), electronic parameters (e.g., Hammett constants), and quantum chemical descriptors (e.g., atomic charges, HOMO/LUMO energies) could be used to predict the rate of ether cleavage or other reactions.

Table 2: Structural Features and Their Anticipated Influence on Reactivity

| Structural Feature | Influence on Reactivity | Potential Modeling Approach |

| Ether Oxygen | Site of protonation, initiating cleavage. masterorganicchemistry.com | Calculation of proton affinity and atomic charges using DFT. |

| Tetrahydrofurfuryl Ring | Steric hindrance at the α-carbon. Potential for conformational changes influencing accessibility. researchgate.net | Molecular dynamics simulations to explore conformational space. Steric descriptors in QSAR models. |

| Hydroxymethyl Group | Additional reactive site (alcohol chemistry). Potential for intramolecular hydrogen bonding affecting conformation and reactivity. | Calculation of bond dissociation energies. Analysis of non-covalent interactions. |

Role as a Specialty Solvent in Complex Organic Transformations

Glycofurol is recognized as an effective solvent, particularly for active substances with poor solubility. midas-pharma.com This characteristic is leveraged in various complex chemical processes, including the preparation of drug delivery systems like microspheres and nanoparticles. thegoodscentscompany.com It is a clear, colorless, and almost odorless liquid that is miscible in all proportions with water, ethanol (B145695), and propylene (B89431) glycol. phexcom.com

Table 1: Physical and Chemical Properties of 2-[(Tetrahydrofurfuryl)oxy]ethanol (this compound 75)

| Property | Value | Source |

| Molecular Formula | C7H14O3 | nih.gov |

| Molecular Weight | 146.18 g/mol | nih.gov |

| Appearance | Clear, colorless liquid | phexcom.com |

| Boiling Point | 80-100 °C | phexcom.com |

| Density | 1.070-1.090 g/cm³ at 20°C | phexcom.com |

| Refractive Index | n²⁰ = 1.4545 | phexcom.com |

| Viscosity (dynamic) | 8-18 mPa·s at 20°C | phexcom.com |

The utility of 2-[(Tetrahydrofurfuryl)oxy]ethanol extends to its use as a reaction medium in specific catalytic transformations. For instance, it has been identified as a potential solvent for the McMurry reaction, a titanium-mediated coupling process, in the synthesis of (Z)-endoxifen, a significant metabolite of tamoxifen. google.com While its application in stereoselective synthesis is an area of interest, detailed research specifically documenting its role in controlling chirality is limited. uc.pt However, its solvent properties are utilized in creating supersaturated solutions for drug delivery, which can influence the physical form and absorption of chiral molecules. nih.gov

While the precursor, tetrahydrofurfuryl alcohol (THFA), is noted for its high boiling point and use as a solvent in various industrial applications, starskychemical.com the specific use of 2-[(Tetrahydrofurfuryl)oxy]ethanol in high-temperature synthetic processes is not extensively documented in publicly available literature. The typical boiling point for the common grade this compound 75 is between 80-100 °C, suggesting its suitability for reactions conducted under moderate temperature conditions rather than high-temperature extremes. phexcom.com

Building Block for Polymer and Oligomer Design

The bifunctional nature of 2-[(Tetrahydrofurfuryl)oxy]ethanol, possessing both ether and hydroxyl groups, makes it an attractive building block for constructing polymers and oligomers. Its structure allows for incorporation into polymer chains, imparting unique properties derived from its tetrahydrofurfuryl moiety.

The synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol itself is a model for polyether development. It is prepared through the reaction of tetrahydrofurfuryl alcohol with ethylene (B1197577) oxide, a process that creates an ether linkage and can be extended to form polyethylene (B3416737) glycol ethers. phexcom.com This chemistry is foundational to the synthesis of polyether polyols, where cyclic ethers like tetrahydrofuran (B95107) are copolymerized with polyhydric alcohols to create soft segments for materials such as thermoplastic elastomers. researchgate.netgoogle.comscilit.com Furthermore, derivatives such as tetrahydrofurfuryl siloxanes are considered potential starting points for the cationic polymerization of tetrahydrofuran, which could lead to the formation of ABA triblock copolymers, for example, poly(butyleneoxide)-dimethylsiloxane-poly(butyleneoxide) triblock polymers. google.com

2-[(Tetrahydrofurfuryl)oxy]ethanol serves as a monomer in the creation of specialty polymers with tailored functionalities. A notable application is in the preparation of radiopaque polymers for medical imaging. mdpi.com Intrinsically radiopaque polymers are often synthesized by incorporating heavy atoms, such as iodine, into the polymer backbone. mdpi.commdpi.com The hydroxyl group of 2-[(Tetrahydrofurfuryl)oxy]ethanol allows it to be integrated as a co-monomer or chain extender into polymer structures like polyurethanes, which can also incorporate iodine-containing monomers to achieve the desired radiopacity. mdpi.commdpi.com Additionally, related tetrahydrofurfuryl derivatives have been developed as novel monomers for the synthesis of silicone polymers, highlighting the versatility of this chemical family in advanced materials. google.com

Intermediate in the Synthesis of Fine Chemicals and Specialty Compounds

Beyond its roles as a solvent and monomer, 2-[(Tetrahydrofurfuryl)oxy]ethanol is a key intermediate in the synthesis of a variety of fine chemicals and specialty compounds, particularly in the agrochemical and pharmaceutical sectors. pharmacompass.compharmacompass.com Its structure can be chemically modified to produce more complex molecules. For example, it readily reacts with tosyl chloride in a tetrahydrofuran-water solvent system to yield its tosylated derivative, demonstrating the reactivity of its hydroxyl group for further synthetic transformations.

This reactivity is exploited in the production of specific high-value compounds. It is used in the preparation of 2-{[(heterocyclyloxy)phenoxy]}propanoates, a class of compounds utilized as herbicides. It is also an intermediate in the synthesis of certain purine (B94841) derivatives that have been investigated for their ability to induce human interferon α.

Table 2: Applications of 2-[(Tetrahydrofurfuryl)oxy]ethanol as a Synthetic Intermediate

| Product Class | Specific Application/Compound | Source |

| Herbicides | 2-{[(heterocyclyloxy)phenoxy]}propanoates | |

| Pharmaceuticals | Purine derivatives for interferon α induction | |

| Chemical Reagents | Ethanol, 2-[2-[2-(2-hydroxyethoxy) ethoxy] ethoxy]-, 1-(4-methylbenzenesulfonate) (via reaction with Tosyl chloride) |

Environmental Transformation Pathways and Abiotic Degradation in Engineered Systems

Chemical Stability Under Diverse Systemic Conditions (e.g., pH, Redox Potential)

The stability of 2-[(tetrahydrofurfuryl)oxy]ethanol is a critical factor in its environmental persistence. The ether and alcohol functional groups within its structure are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions, acid- or base-catalyzed hydrolysis of the ether linkage may occur, although specific rate constants for 2-[(tetrahydrofurfuryl)oxy]ethanol are not extensively documented in publicly available literature. The presence of oxidizing or reducing agents within engineered systems can also influence its stability, potentially leading to degradation through redox reactions.

Photolytic and Oxidative Degradation Mechanisms in Simulated Aqueous Environments

In aqueous environments, 2-[(tetrahydrofurfuryl)oxy]ethanol is not expected to absorb sunlight directly and undergo direct photolysis, as it lacks significant chromophores that absorb light at wavelengths greater than 290 nm. However, its degradation can be initiated by indirect photolytic processes. In the presence of photosensitizers or through reaction with photochemically generated reactive species such as hydroxyl radicals (•OH), degradation can be initiated. Advanced Oxidation Processes (AOPs), which generate highly reactive species like •OH, are effective in degrading a wide range of organic contaminants and would likely be effective for 2-[(tetrahydrofurfuryl)oxy]ethanol. The reaction with hydroxyl radicals is predicted to be a significant pathway for its removal in the atmosphere and in engineered water treatment systems employing AOPs.

Sorption Phenomena and Transport Characteristics in Industrial Matrices

The transport and partitioning of 2-[(tetrahydrofurfuryl)oxy]ethanol in industrial systems are influenced by its sorption characteristics. Due to its high water solubility and relatively low octanol-water partition coefficient (Log Kow), it is expected to have a low tendency to sorb to organic matter in soils, sediments, and sludges. This suggests that in industrial wastewater streams, it will predominantly remain in the aqueous phase, facilitating its transport through engineered systems. Its mobility may be a concern for potential groundwater contamination if released to land.

The following table summarizes key properties related to the sorption and transport of 2-[(tetrahydrofurfuryl)oxy]ethanol.

| Property | Value | Implication for Transport |

| Water Solubility | High | Low sorption to organic matter, high mobility in aqueous systems |

| Log Kow (Octanol-Water Partition Coefficient) | Low | Prefers to remain in the water phase rather than partitioning to organic materials |

Fate in Engineered Waste Streams and Chemical Treatment Technologies

In engineered waste streams, the fate of 2-[(tetrahydrofurfuryl)oxy]ethanol is largely dependent on the treatment technologies employed. Due to its high water solubility and expected low volatility, it is unlikely to be significantly removed by physical processes such as air stripping or simple sedimentation. Biological treatment processes may contribute to its degradation, but its abiotic degradation through chemical treatment technologies is a key consideration. Advanced Oxidation Processes (AOPs), such as ozonation or treatment with Fenton's reagent, are expected to be effective in breaking down the molecule. Chemical precipitation and coagulation-flocculation are unlikely to be effective removal mechanisms due to its high solubility.

Future Research Directions and Emerging Paradigms in 2 Tetrahydrofurfuryl Oxy Ethanol Chemistry

Integration with Continuous Flow Chemistry and Microfluidic Reactor Design

The shift from traditional batch processing to continuous flow chemistry represents a significant leap forward for chemical synthesis, offering enhanced safety, efficiency, and control. rsc.org The application of this technology to the synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol is a promising area of future research.

Microfluidic reactors, characterized by channels with dimensions in the micrometer range, offer distinct advantages over conventional batch reactors. researchgate.net These include superior heat and mass transfer, rapid mixing, and precise control over reaction parameters such as temperature, pressure, and residence time. rsc.orgresearchgate.net For the synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol, which typically involves etherification reactions, these features can lead to higher yields, improved selectivity, and a reduction in unwanted byproducts. The high surface-area-to-volume ratio in microreactors allows for efficient thermal management, which is critical for controlling exothermic reactions and ensuring process safety. researchgate.net

Recent advancements have demonstrated the successful application of continuous flow processes for various organic transformations, including those relevant to furan (B31954) chemistry. chemistryconferences.org Researchers are increasingly using microreactors to optimize reaction conditions quickly, reducing development time and costs. elveflow.com The integration of in-line analytical techniques can provide real-time monitoring and data collection, facilitating rapid optimization and process control. elveflow.com Future research will likely focus on designing and fabricating bespoke microfluidic systems tailored for the synthesis of 2-[(Tetrahydrofurfuryl)oxy]ethanol, potentially incorporating immobilized catalysts to further streamline the process and enable catalyst recycling. nih.gov The development of such systems is not only significant for laboratory-scale synthesis but also offers a scalable and more sustainable pathway for industrial production. elveflow.comnih.gov

| Parameter | Conventional Batch Reactor | Microfluidic/Flow Reactor | Potential Advantage for 2-[(Tetrahydrofurfuryl)oxy]ethanol Synthesis |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio | Improved control over exothermic etherification, enhanced safety. researchgate.net |

| Mass Transfer | Dependent on stirring efficiency | Rapid, due to short diffusion distances | Higher reaction rates and improved yield. researchgate.net |

| Reaction Time | Often longer to ensure completion | Significantly shorter | Increased throughput and process efficiency. elveflow.com |

| Safety | Handling of large volumes of hazardous materials | Small reaction volumes, better containment | Reduced risk when handling reactive intermediates. rsc.org |

| Scalability | Often requires complete redesign | "Scaling out" by numbering up reactors | More straightforward transition from lab to industrial production. nih.gov |

| Process Control | Less precise | High precision over temperature, time, and mixing | Fine-tuning of reaction for higher purity and selectivity. elveflow.com |

Development of Novel Biocatalytic Pathways for Sustainable Production

The increasing demand for green and sustainable chemical processes has spurred significant interest in biocatalysis. nih.gov The development of enzymatic or whole-cell catalytic systems for the production of 2-[(Tetrahydrofurfuryl)oxy]ethanol from renewable feedstocks is a key future research direction.

Biocatalysis offers several advantages over traditional chemical catalysis, including mild reaction conditions (temperature and pressure), high selectivity (chemo-, regio-, and stereoselectivity), and reduced environmental impact. nih.gov For a molecule like 2-[(Tetrahydrofurfuryl)oxy]ethanol, which is derived from tetrahydrofurfuryl alcohol (THFA)—itself producible from biomass-derived furfural (B47365)—biocatalysis presents a compelling route for a fully bio-based production pipeline. acs.orgresearchgate.net

Research has already demonstrated the feasibility of using enzymes, such as alcohol dehydrogenases, for the production of furan derivatives like furfuryl alcohol. ornl.gov Future work could focus on identifying or engineering enzymes (e.g., etherases, transetherases, or lipases with promiscuous activity) capable of catalyzing the etherification of THFA with ethylene (B1197577) glycol or a related precursor. This could involve screening natural biodiversity or employing protein engineering techniques to tailor enzyme activity and stability for this specific transformation.

Furthermore, the concept of cascade biocatalysis, where multiple enzymatic steps are carried out in a single pot, could be applied. A potential pathway could start from furfural, which is first reduced to THFA by one enzyme, and then subsequently etherified by another, all within the same reactor. This approach improves process efficiency by eliminating the need for intermediate purification steps. The development of robust whole-cell biocatalysts, where the necessary enzymes are expressed within a microbial host, could further simplify the process and reduce costs associated with enzyme purification. nih.gov

Rational Design of Functionalized Derivatives for Tailored Industrial Applications

While 2-[(Tetrahydrofurfuryl)oxy]ethanol has established uses, its molecular scaffold presents opportunities for the rational design of novel derivatives with tailored properties for a wide range of industrial applications. ontosight.ai The furan and tetrahydrofuran (B95107) moieties are versatile building blocks in synthetic chemistry, known for their ability to be transformed into a variety of other functional groups and polymer structures. acs.orgmdpi.com

Future research will likely focus on using 2-[(Tetrahydrofurfuryl)oxy]ethanol as a platform molecule. By chemically modifying its structure—for example, through reactions at the terminal hydroxyl group or by functionalizing the tetrahydrofuran ring—new molecules with specific characteristics can be created. Potential areas of application for such derivatives include:

Polymers and Resins: The terminal hydroxyl group can be used as a handle for polymerization reactions, leading to new polyesters, polyurethanes, or polyethers. These furan-based polymers could offer unique thermal and mechanical properties and serve as bio-based alternatives to petroleum-derived plastics. nih.govrsc.orgrsc.org For instance, the synthesis of furan-based conjugated polymers for applications in organic electronics has shown promise. spiedigitallibrary.orgtandfonline.com

Specialty Solvents and Plasticizers: By altering the alkyl chain or adding other functional groups, the solvency power, viscosity, and boiling point can be fine-tuned to create high-performance, bio-based solvents for specific applications.

Pharmaceutical and Agrochemical Intermediates: The furan nucleus is a common feature in many biologically active compounds. researchgate.net Functionalized derivatives of 2-[(Tetrahydrofurfuryl)oxy]ethanol could serve as valuable synthons in the preparation of new pharmaceuticals or agrochemicals. mdpi.commdpi.com

Surfactants and Formulation Aids: Esterification or ethoxylation of the terminal alcohol could yield novel non-ionic surfactants with potential applications in cosmetics, cleaning products, and industrial formulations.

The design of these derivatives will be guided by structure-property relationship studies, aiming to understand how specific molecular modifications influence the final properties of the material.

| Derivative Class | Potential Synthesis Route from 2-[(Tetrahydrofurfuryl)oxy]ethanol | Target Application | Relevant Research Findings |

| Polyesters | Polycondensation with dicarboxylic acids | Bio-based plastics, fibers | Furan-based polymers like PEF are being developed as PET replacements. nih.govspecialchem.com |

| Polyurethanes | Reaction with diisocyanates | Foams, elastomers, coatings | Tetrahydrofurfuryl alcohol is a known precursor for polyols in polyurethane synthesis. csic.es |

| Acrylate/Methacrylate Monomers | Esterification with acrylic/methacrylic acid | UV-curable resins, coatings, adhesives | Furan-based monomers have been synthesized for specialty polymers. acs.org |

| Glycidyl Ethers | Reaction with epichlorohydrin | Epoxy resins, composites | Green synthetic routes for furan-based epoxy monomers are being developed. rsc.org |

| Non-ionic Surfactants | Ethoxylation or glycosylation of the terminal -OH group | Cosmetics, detergents | The parent compound itself is used as a solvent and viscosity controller in cosmetics. nih.gov |

Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Reactivity

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by accelerating discovery and optimization processes. chemai.ionih.gov For 2-[(Tetrahydrofurfuryl)oxy]ethanol and its derivatives, these computational tools offer powerful capabilities for predictive modeling in both synthesis and reactivity.

Beyond synthesis, ML can be employed to predict the physicochemical properties and reactivity of novel derivatives. By developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models, researchers can screen virtual libraries of potential derivatives to identify candidates with desired characteristics, such as specific solvency, thermal stability, or biological activity. nih.gov This in-silico screening approach allows for the rational design of molecules, focusing experimental efforts only on the most promising candidates.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-[(Tetrahydrofurfuryl)oxy]ethanol, and what analytical techniques validate its purity?

- Synthesis : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, reacting tetrahydrofurfuryl alcohol with ethylene oxide under basic conditions yields the product. Catalysts like sodium hydroxide or phase-transfer agents (e.g., tetrabutylammonium bromide) improve reaction efficiency .

- Characterization : Use NMR (¹H and ¹³C) to confirm the ether linkage and stereochemistry. Gas chromatography (GC) or HPLC with refractive index detection quantifies purity (>98% for research-grade material). FT-IR identifies functional groups (e.g., hydroxyl at ~3400 cm⁻¹, ether C-O at ~1100 cm⁻¹) .

Q. What safety protocols are critical for handling 2-[(Tetrahydrofurfuryl)oxy]ethanol in laboratory settings?

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential vapor inhalation risks. Static discharge precautions are advised during transfer .